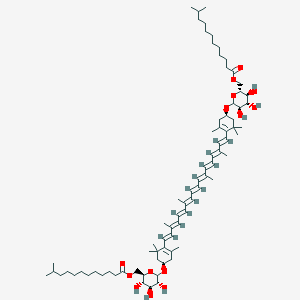

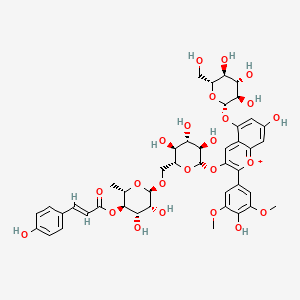

Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside is an anthocyanidin glycoside.

Scientific Research Applications

Identification in Plant Varieties

Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside is identified in various plants, including potatoes and Iris flowers. It's found in the tubers, flowers, and leaves of certain Solanum tuberosum cultivars, particularly those with colored skins or flesh. This compound is a significant anthocyanin in dark purple to black potato tubers (Lewis et al., 1998). Similarly, in the flowers of Iris ensata, it is present along with petunidin 3-(p-coumaroyl)rhamnosylglucoside-5-glucosides (Yabuya et al., 2001).

Role in Anthocyanin Biosynthesis

This compound plays a role in the biosynthesis of anthocyanins, crucial plant pigments. In grape phenolics, for example, it's a derivative of malvidin 3-glucoside, contributing to grape and wine color (Gueffroy et al., 1971).

Health Implications and Antioxidant Properties

Studies have explored its impact on human health, particularly its antioxidant properties. For instance, in vitro gastrointestinal absorption studies using red wine anthocyanins, including malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside, have been conducted to understand their transport efficiency and antiproliferative activity in gastric and intestinal cells (Han et al., 2020).

Applications in Food Science

In food science, this compound is significant in the study of anthocyanins in transgenic purple tomato. It has been identified in transgenic tomatoes with high anthocyanin levels, indicating its role in enhancing the nutritional value and potential health benefits of such genetically modified foods (Su et al., 2016).

Chemical Interaction and Stability

Its chemical interactions and stability are also of interest. For instance, the aggregation and intramolecular interactions of malvidin 3-O-(6-O-p-coumaroyl) glucoside in water have been studied, shedding light on its properties in various conditions (Mendoza et al., 2020).

properties

Product Name |

Malvidin-3-(p-coumaroyl)-rutinoside-5-glucoside |

|---|---|

Molecular Formula |

C44H51O23+ |

Molecular Weight |

947.9 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-methyl-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C44H50O23/c1-17-40(67-30(48)9-6-18-4-7-20(46)8-5-18)36(54)39(57)42(61-17)60-16-29-33(51)35(53)38(56)44(66-29)64-27-14-22-23(62-41(27)19-10-25(58-2)31(49)26(11-19)59-3)12-21(47)13-24(22)63-43-37(55)34(52)32(50)28(15-45)65-43/h4-14,17,28-29,32-40,42-45,50-57H,15-16H2,1-3H3,(H2-,46,47,48,49)/p+1/t17-,28+,29+,32+,33+,34-,35-,36-,37+,38+,39+,40-,42+,43+,44+/m0/s1 |

InChI Key |

DGGWHUCHBQNSNH-OQRRKOMRSA-O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)OC)O)O)O)O)O)OC(=O)/C=C/C7=CC=C(C=C7)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C(=C6)OC)O)OC)O)O)O)O)O)OC(=O)C=CC7=CC=C(C=C7)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

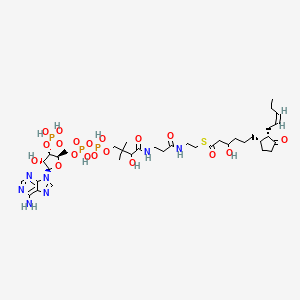

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-6-[(1S,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]hex-2-enethioate](/img/structure/B1260589.png)